molecular formula C8H12N2O B3187839 4,4'-Oxydibutanenitrile CAS No. 176720-03-9

4,4'-Oxydibutanenitrile

Cat. No.: B3187839
CAS No.: 176720-03-9
M. Wt: 152.19 g/mol
InChI Key: CRMWYBVNBWBTHS-UHFFFAOYSA-N
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Description

Properties

CAS No.

176720-03-9

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-(3-cyanopropoxy)butanenitrile

InChI

InChI=1S/C8H12N2O/c9-5-1-3-7-11-8-4-2-6-10/h1-4,7-8H2

InChI Key

CRMWYBVNBWBTHS-UHFFFAOYSA-N

SMILES

C(CC#N)COCCCC#N

Canonical SMILES

C(CC#N)COCCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence details 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile (CAS 3108-23-4), a structurally distinct compound.

Table 1: Structural and Physical Properties Comparison

Property 4,4'-Oxydibutanenitrile (Hypothetical) 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile
Molecular Formula C₈H₁₂N₂O (hypothesized) C₁₀H₅F₄NO
Molecular Weight ~168.2 (estimated) 231.15
Functional Groups Ether, nitrile Trifluoromethyl, fluorophenyl, ketone, nitrile
CAS Number N/A 3108-23-4
PubChem CID N/A 15613823

Key Differences:

Structural Complexity : The fluorinated compound in contains a trifluoroacetyl group and a fluorophenyl ring, making it more sterically hindered and polar compared to the ether-linked 4,4'-Oxydibutanenitrile.

Reactivity : The ketone and trifluoromethyl groups in 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile may enhance electrophilicity, whereas 4,4'-Oxydibutanenitrile’s ether linkage could confer flexibility and thermal stability .

Applications : Fluorinated nitriles like the compound in are often used in pharmaceuticals or agrochemicals due to their bioactivity, while ether-linked nitriles (e.g., 4,4'-Oxydibutanenitrile) might serve as crosslinkers or precursors in polymer synthesis (hypothetical).

Research Findings and Limitations

  • Synthesis: No synthetic routes for 4,4'-Oxydibutanenitrile are described in the evidence. In contrast, fluorinated nitriles often involve multi-step halogenation and condensation reactions .
  • Toxicity: Fluorinated compounds like the one in may exhibit higher toxicity due to bioaccumulation risks, whereas non-fluorinated nitriles are generally less persistent in the environment (speculative).

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